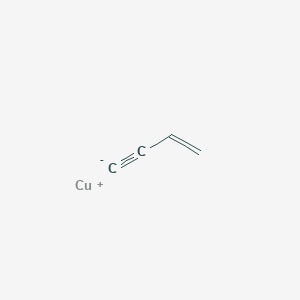

but-1-en-3-yne;copper(1+)

Description

Significance of Conjugated Enynes as Synthetic Building Blocks in Organic Chemistry

Conjugated enynes, specifically 1,3-enynes, are highly valuable building blocks in organic synthesis. Their unique arrangement of alternating double and triple bonds makes them precursors for a wide array of complex molecules, including aromatic compounds, heterocycles, and allenes. acs.org Their importance is underscored by their presence in numerous natural products, pharmaceuticals, and advanced materials. acs.orgrsc.org

The reactivity of conjugated enynes allows for diverse transformations. For instance, they can undergo photocycloaddition reactions to form strained cyclic allenes, which can be further functionalized into advanced intermediates for natural product synthesis. temple.edu The development of efficient methods to construct these enyne structures is a highly sought-after goal in organic chemistry. acs.org

Overview of Copper Catalysis in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

Copper catalysis is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govthieme-connect.com This abundance and lower toxicity compared to precious metals like palladium make it an attractive and sustainable choice for catalysis. rsc.orgthieme-connect.com

Copper's versatility stems from its various oxidation states, primarily Cu(I), Cu(II), and Cu(III), which enable diverse reaction pathways. rsc.org Copper-catalyzed reactions can form C-C bonds through processes like cross-dehydrogenative coupling and have been instrumental in synthesizing a variety of organic structures. thieme-connect.com

In the realm of C-X bond formation, copper catalysis is a powerful tool for creating bonds between carbon and elements such as nitrogen, oxygen, and sulfur. nih.govrsc.orgrsc.orgchemistryworld.com These reactions often involve organocopper intermediates and can proceed through various mechanisms, including reductive elimination from higher-valent copper species. rsc.org The use of molecular oxygen or internal oxidants in these processes further enhances their synthetic utility. acs.org

Historical Development and Evolution of Copper(I) Interaction with Unsaturated Hydrocarbons

The interaction between copper(I) and unsaturated hydrocarbons like alkenes and alkynes has a long history, forming the basis of many catalytic transformations. researchgate.net Copper(I) salts and complexes are known to form π-complexes with these unsaturated systems. nih.gov This interaction involves the donation of π-electrons from the alkene or alkyne to the copper center and back-donation of electrons from the metal to the ligand's antibonding orbitals, as described by the Dewar–Chatt–Duncanson model. wikipedia.org

These copper(I) π-complexes are often key intermediates in catalytic cycles. researchgate.netresearchgate.net For example, copper(I) catalysts are famously used in azide-alkyne cycloadditions (a "click chemistry" reaction), as well as in the cyclopropanation of alkenes and cyclopropenation of alkynes. nih.gov The binding energy in these complexes is significant, with the interaction being generally stronger for alkynes than for alkenes. nih.gov The study of the synthesis and structure of these complexes has been crucial for understanding and developing new catalytic reactions. researchgate.netacs.org

Academic Research Landscape of but-1-en-3-yne;copper(1+) Complexes and Associated Catalytic Processes

The specific compound but-1-en-3-yne;copper(1+), also known as copper(I) vinylacetylide, is a key species in copper-catalyzed enyne chemistry. nih.govnih.gov But-1-en-3-yne (vinylacetylene) is the simplest conjugated enyne and serves as a fundamental substrate in many reactions. nist.govsigmaaldrich.comyoutube.com

Research has demonstrated the utility of copper-catalyzed reactions for the synthesis of 1,3-enynes. nih.govorganic-chemistry.orgresearchgate.net These methods are often palladium-free, tolerate a variety of functional groups, and proceed in good to excellent yields under mild conditions. nih.govorganic-chemistry.org

The functionalization of 1,3-enynes using copper catalysis has emerged as a powerful synthetic strategy. rsc.orgrsc.org These transformations can lead to a diverse range of densely functionalized and stereochemically defined products. For example, copper-catalyzed hydrofunctionalization of 1,3-enynes with ketones or nitriles can produce highly substituted homopropargyl alcohols or polysubstituted pyrroles, respectively. rsc.org Furthermore, copper-catalyzed cycloaddition reactions involving 1,3-enynes have been developed to synthesize chiral poly-substituted pyrrolidines with high selectivity. nih.gov In some complex catalytic systems involving both palladium and copper, the copper catalyst can stabilize radical intermediates formed from the 1,3-enyne substrate. acs.org

Below is a table summarizing key properties of the but-1-en-3-yne;copper(1+) complex.

| Property | Value | Source |

| IUPAC Name | but-1-en-3-yne;copper(1+) | nih.govnih.gov |

| Molecular Formula | C4H3Cu | nih.govnih.gov |

| Molecular Weight | 114.61 g/mol | nih.govnih.gov |

| InChIKey | NBOZCPAHGWAIQH-UHFFFAOYSA-N | nih.govnih.gov |

| Parent Compound | Vinylacetylene (but-1-en-3-yne) | nih.govnih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

5256-77-9 |

|---|---|

Molecular Formula |

C4H3Cu |

Molecular Weight |

114.61 g/mol |

IUPAC Name |

but-1-en-3-yne;copper(1+) |

InChI |

InChI=1S/C4H3.Cu/c1-3-4-2;/h3H,1H2;/q-1;+1 |

InChI Key |

NBOZCPAHGWAIQH-UHFFFAOYSA-N |

Canonical SMILES |

C=CC#[C-].[Cu+] |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Copper I Enyne Coordination Compounds

General Synthetic Methodologies for Copper(I) Coordination Complexes

The synthesis of copper(I) complexes requires careful consideration of the inherent stability of the +1 oxidation state, which can readily disproportionate to copper(0) and copper(II). Consequently, synthetic strategies are often designed to stabilize the copper(I) center through the use of appropriate ligands and reaction conditions.

Direct synthesis represents a fundamental approach to the formation of copper(I) coordination complexes. This typically involves the reaction of a stable copper(I) salt, such as copper(I) chloride, bromide, iodide, or triflate, with the desired ligand in a suitable solvent. The choice of solvent is crucial and is often a non-coordinating or weakly coordinating one to allow for the ligand to bind to the metal center.

Commonly, these reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the copper(I) ion. ijrrjournal.com For instance, the synthesis of a copper(I) complex with a tripodal amine ligand can be achieved by adding a solution of [Cu(CH3CN)4]SbF6 in propionitrile to a stirred solution of the ligand in the same solvent under inert conditions, followed by crystallization at low temperatures. ijrrjournal.com Another direct method involves the reaction of stoichiometric amounts of copper(I) chloride with a lithium salt of the desired ligand precursor in the presence of a stabilizing co-ligand like a phosphine (B1218219). ijrrjournal.com

The general scheme for a direct synthesis can be represented as: CuX + nL -> [Cu(L)n]X Where CuX is a copper(I) salt and L is the ligand.

Mechanochemistry has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. This solvent-free approach involves the grinding or milling of solid reactants, which can lead to the formation of products with high yields and purity, often under ambient and aerobic conditions.

In the context of copper(I) chemistry, mechanochemical methods have been successfully employed for the synthesis of copper(I)/N-heterocyclic carbene (NHC) complexes. These complexes are valuable catalysts in a wide range of organic transformations. A general procedure involves milling a mixture of a copper(I) source (e.g., CuCl or Cu2O), an imidazolium salt (the NHC precursor), and a base (e.g., K2CO3 or Cs2CO3). The mechanical force provides the energy required to overcome the activation barrier for the reaction, leading to the formation of the desired [Cu(NHC)X] complex. This method minimizes waste and avoids the use of potentially hazardous solvents.

Targeted Synthesis of but-1-en-3-yne;copper(1+) Species

The synthesis of a specific complex with the volatile and reactive ligand but-1-en-3-yne (vinylacetylene) presents unique challenges. The interaction between copper(I) and the enyne is often transient, with the complex acting as a reactive intermediate in catalytic cycles.

In many copper(I)-catalyzed reactions involving enynes, the active catalytic species is generated in situ. This approach circumvents the need to isolate a potentially unstable complex. The interaction of a copper(I) precursor with the enyne substrate within the reaction mixture leads to the formation of a transient π-complex. This complex then participates in subsequent reaction steps, such as nucleophilic attack or insertion reactions.

For example, in the copper-catalyzed functionalization of 1,3-enynes, the catalytic cycle is proposed to begin with the formation of a copper-enyne intermediate. rsc.org DFT calculations on related systems suggest that the reaction proceeds through the coordination of the enyne to a copper(I) catalyst, which activates the enyne for further transformation. rsc.org The specific nature of the in-situ generated but-1-en-3-yne;copper(1+) species is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of other ligands.

The isolation of stable copper(I) complexes with small, volatile alkynes and alkenes has historically been challenging due to the lability of the metal-ligand interaction. However, the use of sterically demanding and electronically stabilizing ancillary ligands has enabled the isolation and structural characterization of some copper(I)-acetylene and copper(I)-olefin complexes. These isolated adducts provide valuable insights into the bonding and structure of the more transient species.

While a stable, isolated complex of but-1-en-3-yne with a simple copper(I) salt has not been extensively reported in the literature, analogies can be drawn from the successful isolation of other copper(I)-π complexes. For instance, stable copper(I)-acetylene complexes have been synthesized using fluorinated scorpionate ligands. rsc.orgrsc.org The synthesis of [Ph2B(3-(CF3)Pz)2]Cu(C2H2) was achieved through the displacement of an ethylene ligand from the corresponding copper(I)-ethylene complex with acetylene gas. rsc.org This suggests that a similar strategy could potentially be employed for but-1-en-3-yne, where a weakly bound ligand is displaced by the enyne.

The general strategy for isolating such complexes involves:

Selection of a suitable copper(I) precursor with a labile ligand.

Use of a sterically bulky and/or electronically stabilizing ancillary ligand to prevent oligomerization and decomposition.

Reaction with but-1-en-3-yne under controlled conditions (low temperature, inert atmosphere).

Crystallization of the resulting complex.

Challenges in the isolation of a but-1-en-3-yne;copper(1+) adduct include the high volatility of but-1-en-3-yne and the propensity of copper(I) acetylides to be explosive when dry.

Advanced Analytical and Spectroscopic Techniques for Structural Characterization

The definitive characterization of any newly synthesized coordination compound is essential to establish its structure and purity. For a putative but-1-en-3-yne;copper(1+) complex, a combination of spectroscopic and analytical techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a crucial tool for characterizing the structure of complexes in solution.

¹H and ¹³C NMR: These techniques would provide information about the electronic environment of the hydrogen and carbon atoms in the but-1-en-3-yne ligand upon coordination to the copper(I) center. Significant shifts in the resonances of the vinylic and acetylenic protons and carbons would be expected compared to the free ligand. ias.ac.incmu.edu

⁶³Cu and ⁶⁵Cu NMR: While less common, NMR of the copper isotopes can provide direct information about the coordination environment of the copper(I) ion. semanticscholar.org

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to changes in bond strengths upon coordination. For a but-1-en-3-yne;copper(1+) complex, a decrease in the stretching frequencies of the C≡C and C=C bonds would be anticipated upon π-coordination to the copper(I) center, reflecting a weakening of these bonds.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) can be used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. ijrrjournal.com

Elemental Analysis: This technique provides the percentage composition of the elements (C, H, N, etc.) in the compound, which is used to confirm the empirical formula of the synthesized complex. ijrrjournal.com

Below is a table summarizing the key analytical techniques and the type of information they would provide for the characterization of a but-1-en-3-yne;copper(1+) complex.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, coordination geometry. |

| ¹H and ¹³C NMR Spectroscopy | Connectivity and electronic environment of the organic ligand in solution. |

| Infrared (IR) & Raman Spectroscopy | Changes in bond vibrational frequencies upon coordination (e.g., C≡C and C=C stretches). |

| Mass Spectrometry | Molecular weight and composition of the complex. |

| Elemental Analysis | Empirical formula of the compound. |

X-ray Crystallography for Precise Molecular Geometries

Table 1: Hypothetical X-ray Crystallographic Data for a [Cu(but-1-en-3-yne)]⁺ Complex

| Parameter | Expected Value/Range |

|---|---|

| Coordination Geometry | Trigonal planar or tetrahedral |

| Cu-C (alkyne) distance | ~1.9 - 2.1 Å |

| C≡C bond length | ~1.21 - 1.25 Å |

Note: This table is based on expected values from similar copper(I)-alkyne complexes and is for illustrative purposes, as specific crystallographic data for but-1-en-3-yne;copper(1+) was not found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei in a molecule. For a diamagnetic d¹⁰ copper(I) complex with but-1-en-3-yne, both ¹H and ¹³C NMR would provide valuable information about the ligand's coordination to the metal center.

Upon coordination to copper(I), the chemical shifts of the protons and carbons of the but-1-en-3-yne ligand are expected to change compared to the free ligand. The interaction of the π-system with the copper(I) ion would alter the electron density around the ligand's nuclei. Specifically, a downfield shift (to higher ppm values) of the acetylenic proton and carbon signals would be anticipated due to the donation of π-electron density to the metal center. The vinylic protons and carbons would also experience shifts, the magnitude of which would depend on the nature and strength of the interaction with the copper(I) ion.

Furthermore, ⁶³Cu and ⁶⁵Cu NMR could, in principle, be used to directly probe the copper center. However, both copper isotopes are quadrupolar, which often leads to broad signals, making high-resolution spectra difficult to obtain, especially for complexes in solution.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes (Δδ) upon Coordination of but-1-en-3-yne to Copper(I)

| Nucleus | Free Ligand (δ, ppm) | Coordinated Ligand (Δδ, ppm) |

|---|---|---|

| Acetylenic H | ~2.9 | +0.5 to +1.5 |

| Vinylic H | ~5.3 - 5.6 | +0.2 to +1.0 |

| Acetylenic C | ~80, 83 | +5 to +15 |

Note: This table presents expected trends in chemical shift changes. Actual values would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic and Vibrational Insights

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. For a but-1-en-3-yne;copper(1+) complex, the most informative region of the IR spectrum would be the stretching frequencies of the C≡C and C=C bonds. Coordination of the alkyne to the copper(I) center involves a degree of π-backbonding from the metal d-orbitals to the π* orbitals of the alkyne. This interaction weakens the C≡C bond, resulting in a decrease in its stretching frequency (a redshift) compared to the free ligand (typically around 2100 cm⁻¹). The magnitude of this shift provides an indication of the strength of the copper-alkyne bond. Similarly, the C=C stretching frequency (around 1600 cm⁻¹) may also be affected upon coordination.

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple copper(I) complexes with a d¹⁰ electronic configuration are typically colorless because d-d electronic transitions are not possible. Any observed absorptions in the UV-Vis region for a but-1-en-3-yne;copper(1+) complex would likely be due to charge-transfer transitions, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). These transitions would provide insight into the electronic structure and the nature of the frontier orbitals of the complex.

Table 3: Expected Vibrational Frequency Shifts in the IR Spectrum of Coordinated but-1-en-3-yne

| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (Δν, cm⁻¹) |

|---|---|---|

| ν(C≡C) | ~2100 | -150 to -250 |

Note: The expected shifts are based on data for other copper(I)-alkyne complexes.

Cyclic Voltammetry (CV) for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. For a but-1-en-3-yne;copper(1+) complex, CV can be used to determine the potential at which the copper(I) center is oxidized to copper(II). The Cu(I)/Cu(II) redox couple is a key feature of copper chemistry.

The potential of this redox process is highly dependent on the nature of the ligands coordinated to the copper center. The but-1-en-3-yne ligand, being a π-acceptor, would be expected to stabilize the electron-rich copper(I) center. The CV of a but-1-en-3-yne;copper(1+) complex would likely show a quasi-reversible or irreversible oxidation wave corresponding to the Cu(I) → Cu(II) process. The half-wave potential (E₁/₂) of this process would provide a quantitative measure of the stability of the copper(I) oxidation state in the complex. In general, ligands that are better π-acceptors tend to make the oxidation of Cu(I) more difficult, resulting in a more positive oxidation potential.

Table 4: Representative Electrochemical Data for Copper(I) Complexes

| Complex Type | Redox Couple | E₁/₂ (V vs. reference electrode) |

|---|---|---|

| [Cu(CH₃CN)₄]⁺ | Cu(I)/Cu(II) | Variable, solvent dependent |

Note: Specific CV data for but-1-en-3-yne;copper(1+) is not available in the searched literature; this table provides a general context.

Coordination Chemistry and Electronic Structure of Copper I with But 1 En 3 Yne

Rational Ligand Design and its Influence on Coordination Modes

Phosphine (B1218219) ligands are a cornerstone of coordination chemistry, and their application in copper(I) catalysis is extensive. These ligands are primarily σ-donors, but their electronic properties can be finely tuned by modifying the substituents on the phosphorus atom.

Triphenylphosphine (B44618) (PPh₃) is a common and versatile phosphine ligand used in the synthesis of copper(I) complexes. rsc.orgniscpr.res.innih.govpjps.pk It can form stable complexes with copper(I) halides and pseudohalides, often resulting in dimeric or polymeric structures where the halide or pseudohalide acts as a bridging ligand. niscpr.res.in The stoichiometry of these complexes can vary depending on the reaction conditions and the ratio of reactants. nih.govpjps.pkresearchgate.net While PPh₃ is a workhorse ligand, its moderate steric bulk and electronic properties may not always be optimal for specific catalytic applications involving but-1-en-3-yne.

Bisphospholanoethane (BPE) ligands, particularly those with phenyl substituents like (S,S)-Ph-BPE, have proven effective in copper-catalyzed asymmetric reactions. For instance, in the enantioselective hydroboration of 1,3-enynes, the catalyst generated from Cu(OAc) and (S,S)-Ph-BPE provides access to chiral allenylboronates with high enantioselectivities. rsc.org This highlights the importance of the chiral backbone of the BPE ligand in inducing stereocontrol.

Xantphos and its derivatives are a class of diphosphine ligands characterized by a large "bite angle," which is the P-Cu-P angle in the coordinated complex. nih.govacs.org This structural feature significantly impacts the stability and reactivity of the resulting copper complexes. nih.govacs.org The use of Xantphos has been shown to broaden the substrate scope in various copper-catalyzed reactions. digitellinc.com DFT studies have revealed that the steric properties of Xantphos and its derivatives can control the regioselectivity in reactions like the copper-catalyzed alkylboration of alkenes. nih.gov Specifically, the less bulky phenyl groups on Xantphos favor the formation of anti-Markovnikov products. nih.gov

DPEphos (Bis(2-diphenylphosphinophenyl)ether) is another important diphosphine ligand. The heteroleptic copper(I) complex [(DPEPhos)(bcp)Cu]PF₆ (where bcp is bathocuproine) has emerged as a versatile and efficient photoredox catalyst. nih.govjove.comthieme-connect.com This complex is stable and can be easily synthesized, making it an attractive alternative to more expensive iridium- and ruthenium-based photocatalysts. nih.govjove.comthieme-connect.com Its mechanism often involves a Cu(I)/Cu(I)*/Cu(0) catalytic cycle. thieme-connect.com

| Ligand | Key Features | Notable Applications with Enynes/Alkenes | References |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Common, versatile, moderate bulk. Forms stable but often structurally simple complexes. | General formation of Cu(I) complexes. rsc.orgniscpr.res.innih.govpjps.pk | rsc.orgniscpr.res.innih.govpjps.pk |

| Bisphospholanoethane (BPE) | Chiral backbone, effective for asymmetric induction. | Enantioselective hydroboration of 1,3-enynes. rsc.org | rsc.org |

| Xantphos | Large bite angle, enhances catalyst stability and reactivity. | Broadens substrate scope, controls regioselectivity in alkylboration. digitellinc.comnih.gov | digitellinc.comnih.gov |

| DPEphos | Forms efficient and stable photoredox catalysts. | Photoredox catalysis, including arylations and cyclizations. nih.govjove.comthieme-connect.com | nih.govjove.comthieme-connect.com |

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis. nih.govnih.govbeilstein-journals.org They are strong σ-donors, often compared to phosphines, but with distinct steric and electronic properties that can be readily tuned. nih.govbeilstein-journals.org

The stability of NHC-copper(I) complexes, coupled with their ease of preparation and structural diversity, has made them prominent catalysts in a wide array of organic transformations. nih.govnih.govrsc.org These complexes have been successfully employed in reactions such as hydrosilylation, conjugate addition, and cycloadditions. nih.govsigmaaldrich.com

In the context of reactions involving alkynes, NHC-copper catalysts have been utilized for the C-H activation and carboxylation of terminal alkynes with CO₂. nih.gov A proposed mechanism involves the formation of a copper acetylide intermediate, followed by the insertion of CO₂. nih.gov The NHC ligand plays a crucial role in stabilizing the copper center and, in some cases, can also activate the CO₂ molecule. nih.gov The steric bulk of the NHC ligand can also influence the stability and reactivity of the catalytic species. researchgate.net

Bipyridine and its derivatives are classic chelating ligands in coordination chemistry and have been extensively used to support copper(I) catalysts. mdpi.com The electronic properties of bipyridine ligands can be modified by introducing substituents on the pyridine (B92270) rings. acs.orgrsc.org

Copper(I) complexes containing both bipyridine and phosphine ligands have been synthesized and their photophysical properties studied. rsc.org The rigidity of the complex, influenced by both the bipyridine and phosphine ligands, can affect the phosphorescence quantum yield. rsc.org In some cases, copper(II) complexes with bipyridine ligands can be formed, which exhibit different coordination geometries. nih.govnih.gov

The coordination of bipyridine to a copper center can also be influenced by the presence of other ligands and counter-ions. researchgate.net For instance, in the presence of diphosphine ligands, dinuclear copper(I) complexes with bridging diphosphines can be formed. mdpi.com

The development of chiral ligands is crucial for enantioselective catalysis, enabling the synthesis of single-enantiomer products. In copper-catalyzed reactions, a variety of chiral ligands have been developed to control the stereochemical outcome of reactions involving unsaturated substrates like but-1-en-3-yne.

Chiral bisoxazoline (Box) ligands are a prominent class of ligands used in enantioselective copper catalysis. nih.gov Copper complexes of chiral spiro bisoxazolines have been shown to be highly effective in catalyzing the enantioselective insertion of carbenoids into N-H bonds. nih.gov The specific structure of the Box ligand is critical for achieving high enantioselectivity.

In the context of 1,3-enynes, copper-catalyzed asymmetric 1,4-difunctionalization provides a route to chiral allenes. acs.org This radical-based approach complements existing methods and expands the toolbox for synthesizing axially chiral molecules. acs.org Furthermore, copper-catalyzed asymmetric 1,3-dipolar cycloadditions of 1,3-enynes with azomethine ylides, using chiral phosphoramidite (B1245037) ligands, can produce highly substituted chiral pyrrolidines with excellent stereocontrol. nih.gov

Synergistic bimetallic catalysis, employing both nickel and copper catalysts with distinct chiral ligands, has been developed for the enantio- and diastereoselective synthesis of S-propargyl sulfinamides from propargyl acetates. acs.org In this system, the chiral induction is primarily driven by the nickel catalyst, while the copper catalyst and its chiral ligand play a crucial auxiliary role. acs.org

| Ligand Type | Reaction | Key Outcome | References |

|---|---|---|---|

| Chiral Bisoxazoline (Box) | Azidation/Click cascade of N-propargyl-β-ketoamides | Chiral 1,2,3-triazoles with high ee. | nih.gov |

| Chiral Phosphoramidite | 1,3-Dipolar cycloaddition of 1,3-enynes | Chiral poly-substituted pyrrolidines with high diastereo- and enantioselectivity. | nih.gov |

| (S,S)-Ph-BPE | Hydroboration of 1,3-enynes | Chiral allenylboronates with high ee. | rsc.org |

| Synergistic Ni/Cu with Chiral Ligands | Reductive propargylic sulfinamidation | Enantio- and diastereoselective formation of S-propargyl sulfinamides. | acs.org |

Specific Metal-Ligand Interactions in but-1-en-3-yne;copper(1+) Complexes

The interaction between the but-1-en-3-yne molecule and the copper(I) center is fundamental to its activation and subsequent reactivity. The mode of coordination is heavily influenced by the electronic properties of both the metal and the ligand.

In many copper(I)-catalyzed reactions involving enynes, the initial coordination step is believed to involve the η²-coordination of the alkene moiety to the copper center. This interaction involves the donation of electron density from the π-orbital of the alkene to a vacant orbital on the copper(I) ion, and back-donation from a filled d-orbital of the copper to the π*-antibonding orbital of the alkene. This back-bonding weakens the C=C double bond and activates it for further reaction.

While direct structural evidence for the η²-coordination of but-1-en-3-yne to a specific copper(I) complex is not detailed in the provided search results, this mode of coordination is a well-established principle in the organometallic chemistry of late transition metals with alkenes. The effectiveness of copper(I) complexes in catalyzing reactions of enynes strongly implies that such an interaction is a key step in the catalytic cycle. The nature and strength of this η²-coordination would be modulated by the ancillary ligands on the copper center. Electron-donating ligands would increase the electron density on the copper, enhancing back-donation and strengthening the copper-alkene bond. Conversely, electron-withdrawing ligands would have the opposite effect. The steric bulk of the ligands would also play a role in dictating the accessibility of the alkene to the copper center.

η2-Coordination of the Alkyne Moiety of but-1-en-3-yne

The coordination of but-1-en-3-yne to a copper(I) center predominantly occurs through an η2-interaction with the alkyne moiety. In this arrangement, the two carbon atoms of the carbon-carbon triple bond simultaneously bind to the copper atom. This mode of coordination is a common feature in the interaction of copper(I) with unsaturated hydrocarbons. researchgate.net The d¹⁰ electronic configuration of Cu(I) makes it a soft acid, favoring interaction with soft bases like the π-system of an alkyne. researchgate.net

The stability of such complexes is influenced by the nature of other ligands attached to the copper center. For instance, phosphine ligands are often employed to support copper(I) complexes, although stable olefin adducts are not always readily formed. caltech.edu The formation of a stable η2-alkyne complex is a crucial first step in many copper-catalyzed transformations of enynes.

Ambident Reactivity Profile and Determinants of Regioselectivity in Enynes

The conjugated system of but-1-en-3-yne presents an ambident reactivity profile, meaning that it can react at more than one site. In the context of copper(I) catalysis, the initial coordination to the alkyne or alkene can influence the subsequent reaction pathway. The outcome of copper-catalyzed functionalization of 1,3-enynes is governed by the interplay of several factors, including the chemo- and regioselectivity of the initial addition step. rsc.org

The regioselectivity of these reactions, for example, whether a reaction proceeds via a 1,2- or a different addition pattern, can be finely tuned. rsc.org Ligand choice plays a pivotal role in directing the regioselectivity. For instance, in certain copper-catalyzed reactions of 1,3-enynes, the use of a bidentate XantPhos ligand can favor a 1,2-addition product, while a monodentate triphenylphosphine (PPh₃) ligand can lead to a different regioisomer. rsc.org This ligand-controlled regioselectivity highlights the ability to direct the reactivity of the enyne system by modifying the coordination sphere of the copper catalyst.

Furthermore, the substitution pattern on the enyne itself can influence the reaction's outcome. For example, both 4-aryl- and 4-silyl-substituted 1,3-enynes have been shown to be suitable partners in copper(I)-catalyzed cycloadditions, while their 4-alkyl counterparts may be unreactive under the same conditions. nih.gov This demonstrates that electronic and steric factors of the enyne substrate are key determinants of its reactivity and the regioselectivity of the transformation.

Theoretical Investigations of Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Studies on Coordination Geometries and Energies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of organometallic complexes, including the but-1-en-3-yne;copper(1+) system. researchgate.netmdpi.com DFT calculations allow for the prediction and analysis of coordination geometries, bond energies, and reaction mechanisms, providing insights that complement experimental findings. nih.govresearchgate.net

Studies on various copper(I) complexes have shown that DFT methods can reliably predict coordination numbers, particularly when dispersion corrections are included in the calculations. researchgate.net For the spherically symmetric d¹⁰ Cu(I) ion, common coordination geometries include linear, trigonal planar, and tetrahedral arrangements. researchgate.net In the case of but-1-en-3-yne, DFT calculations can model the η2-coordination of the alkyne to the copper(I) center and evaluate the energetic favorability of this interaction.

DFT has been successfully employed to elucidate the mechanistic details of various copper-catalyzed reactions involving enynes. nih.gov For instance, in the copper(I)-catalyzed 1,3-dipolar cycloaddition of 1,3-enynes, DFT calculations suggested a concerted mechanism over a stepwise one. nih.gov These theoretical investigations are crucial for understanding the factors that control the stereochemistry and regioselectivity of such transformations. The calculated energy barriers for different reaction pathways can explain why certain products are formed preferentially. researchgate.net

Table 1: Representative Applications of DFT in Studying Copper(I)-Enyne Systems

| Research Area | Key Findings from DFT Studies |

| Reaction Mechanism | Elucidation of concerted versus stepwise pathways in cycloaddition reactions. nih.gov |

| Regioselectivity | Understanding the influence of ligands and substrates on the site of attack. rsc.org |

| Coordination Geometry | Prediction of stable coordination numbers and geometries of Cu(I) complexes. researchgate.netresearchgate.net |

| Energetics | Calculation of reaction barriers and intermediate stabilities to explain product distributions. researchgate.net |

Molecular Orbital Analysis of but-1-en-3-yne;copper(1+) Interactions

A molecular orbital (MO) analysis provides a deeper understanding of the bonding between but-1-en-3-yne and the copper(I) ion. The η2-coordination can be described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interaction where the filled π-orbital of the alkyne donates electron density to an empty orbital on the copper(I) center (the σ-donation). Simultaneously, a filled d-orbital on the copper(I) back-donates electron density into an empty π*-antibonding orbital of the alkyne (the π-back-donation).

This dual bonding mechanism explains the stability of the complex. The strength of these interactions influences the geometry and reactivity of the coordinated enyne. MO calculations can quantify the contributions of the σ-donation and π-back-donation, providing a detailed picture of the electronic structure. bohrium.com The energy and symmetry of the involved frontier orbitals of both the copper(I) fragment and the but-1-en-3-yne ligand are critical in determining the nature and strength of the coordination bond.

Mechanistic Pathways in Copper I Catalyzed Transformations Involving But 1 En 3 Yne

Fundamental Mechanistic Principles Governing Copper-Enyne Catalysis

The functionalization of 1,3-enynes, such as but-1-en-3-yne, under copper catalysis is a rapidly expanding field in synthetic chemistry. rsc.orgrsc.org These reactions can yield a variety of products, including enantioenriched (homo)propargylic compounds, allenes, and dienes, which are significant in medicinal and synthetic chemistry. rsc.org The outcome of these reactions is dictated by several factors at various stages of the catalytic cycle. rsc.org

Key mechanistic considerations include:

Chemo- and Regioselectivity: The initial addition of a functional group to either the alkene or alkyne moiety of the enyne determines the subsequent reaction pathway. rsc.org

Isomerization of Organocopper Intermediates: The potential for isomerization within the organocopper intermediates can lead to different product outcomes. rsc.org

Mechanism of Second Functional Group Addition: The manner in which the second functional group is introduced further diversifies the potential products. rsc.org

Two primary pathways are generally observed depending on the initial site of functionalization: the "ene-pathway" (initial reaction at the olefin) and the "yne-pathway" (initial reaction at the alkyne). rsc.org The specific pathway followed is influenced by the nature of the copper catalyst and the reactants involved. rsc.org For instance, copper-boryl and copper-hydride complexes are common catalytically active species in these transformations. rsc.org

Identification and Reactivity Profiling of Key Organocopper Intermediates

The diverse reactivity of but-1-en-3-yne in copper-catalyzed reactions is orchestrated by a series of transient organocopper intermediates. The formation, structure, and interconversion of these species are central to understanding and controlling the reaction outcomes.

Active Metallized Enyne Intermediates

In copper(I)-catalyzed reactions, but-1-en-3-yne can be activated through the formation of metallized enyne intermediates. This activation is a crucial first step that dictates the subsequent bond-forming events. For example, in the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and 1,3-enynes, both 4-aryl- and 4-silyl-substituted 1,3-enynes act as effective dipolarophiles, while 4-alkyl-1,3-enynes are unreactive. researchgate.net This suggests that the electronic nature of the substituent at the 4-position of the enyne influences the formation or reactivity of the active intermediate. researchgate.net

Propargyl-Copper and Allenyl-Copper Species and Their Interconversion

The hydrofunctionalization of 1,3-enynes with copper hydride catalysts provides a facile route to propargyl- and allenyl-copper intermediates. rsc.org These species are highly reactive and can undergo selective transformations under mild conditions. rsc.org For instance, DFT calculations have shown that the 1,2-hydrocupration of an enyne by a copper hydride intermediate can lead to a propargyl-copper species. rsc.org

The interconversion between propargyl-copper and allenyl-copper intermediates is a key feature of these catalytic cycles. This dynamic equilibrium allows for different reaction pathways to be accessed, leading to a variety of products. For example, the direct functionalization of allenes using copper catalysis proceeds through the generation of allyl copper intermediates. nih.gov

Copper Vinyl Allenylidene Intermediates

Transition metal allenylidene complexes have emerged as versatile intermediates in organic synthesis. nih.govacs.org While less commonly cited in the context of but-1-en-3-yne specifically, the conceptual framework of their formation and reactivity is relevant. These intermediates can be generated from propargylic precursors and participate in a variety of catalytic transformations. acs.org The electrophilic activation of propargylic substrates via copper allenylidene complexes is a proposed strategy in certain asymmetric propargylation reactions. acs.org

Copper Carbene Intermediates in Catalytic Cycles

Copper carbene intermediates are highly reactive species that participate in a wide range of transformations, including the functionalization of alkynes. nih.gov These intermediates can be generated from various precursors, such as diazo compounds. nih.govresearchgate.netnih.gov In the context of enyne chemistry, a copper carbene could potentially react with the alkyne or alkene moiety of but-1-en-3-yne.

Two general reaction modes are recognized for copper carbenes with alkynes:

Cross-coupling: The reaction of a copper carbene with a terminal alkyne can lead to alkynoate or allenoate copper intermediates, which can then undergo further reactions. nih.gov

Addition to the C-C triple bond: This can involve cyclopropenation or a carbene/alkyne metathesis process, leading to more complex molecular structures. nih.gov

Computational studies have provided insights into the role of copper(I)-carbenes as key intermediates in reactions such as the [3+2]-cyclization of pyridine (B92270) derivatives with alkenyldiazoacetates. rsc.org

Copper Boryl and Copper Hydride Species as Catalytically Active Entities

Copper-boryl and copper-hydride species are frequently invoked as the primary catalytically active entities in the functionalization of unsaturated systems like but-1-en-3-yne. rsc.orgnih.gov

Copper-Boryl Species:

These are typically generated from a copper(I) source and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov

They are key intermediates in borofunctionalization reactions, where a boryl group and another functional group are added across the enyne. rsc.org

The regioselectivity of the borylcupration can be influenced by steric and electronic factors of the ligand and substrate. nih.gov

For example, a copper-catalyzed alkyne-selective hydroboration of 1,3-enynes using CuOAc, Xantphos, and HBpin has been developed to produce 2-boryl-1,3-dienes. nih.govacs.orgnih.gov

Copper-Hydride Species:

Copper hydride chemistry has become a powerful tool in catalysis, particularly for the selective reduction and functionalization of unsaturated compounds. rsc.org

These species are often generated in situ from a copper precursor and a hydride source, such as a silane. rsc.org

In enyne chemistry, copper hydride catalysts are used in hydrofunctionalization reactions, where a hydrogen atom and another functional group are added across the enyne. rsc.org

The hydrocupration of the enyne is often the initial and stereochemistry-determining step. rsc.org For instance, the enantioselective 1,2-hydrocupration of an enyne by a copper hydride intermediate can lead to a propargyl-copper species. rsc.org

The interplay between copper-hydride and copper-boryl catalysis can lead to divergent reactivity, where the choice of catalyst determines the product outcome. nih.gov

Copper Acetylide Intermediates

A cornerstone of copper(I)-catalyzed reactions involving terminal alkynes like but-1-en-3-yne is the formation of copper acetylide intermediates. researchgate.netquora.com Due to the acidity of the terminal alkynic proton, but-1-en-3-yne reacts with copper(I) sources, often in the presence of a base, to form a copper(I) but-3-en-1-yn-1-ide species (also known as copper(I) vinylacetylide). quora.comnih.gov This step involves the deprotonation of the sp-hybridized carbon, creating a strong nucleophilic carbon center bound to the copper(I) ion.

These copper acetylides are not merely resting states but are crucial, reactive intermediates in a multitude of transformations. researchgate.net For instance, they are the key species in classic C-C bond-forming reactions like the Glaser coupling, where oxidative homocoupling occurs to form diyne structures. researchgate.netwikipedia.org In the context of but-1-en-3-yne, this would lead to the dimerization of the vinylacetylene unit.

The structure and reactivity of these intermediates can be complex. It has been proposed, particularly in the context of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), that dinuclear copper acetylide species are the catalytically active intermediates. rsc.orgnih.gov In such a model, a σ-bound copper acetylide recruits a second copper ion that coordinates to the alkyne's π-system, activating it for subsequent reactions like nucleophilic attack. rsc.orgnih.gov While originally studied for simpler alkynes, this concept of mono- and dinuclear intermediates is central to understanding the reactivity of copper(I) vinylacetylide. rsc.org The formation of copper acetylide has been identified as a key step in the industrially significant ethynylation of formaldehyde, where Cu₂C₂ is considered the active catalytic species. nih.gov

Detailed Analysis of Elementary Steps within Catalytic Cycles

The catalytic cycles involving but-1-en-3-yne are composed of several fundamental elementary steps. The interplay between these steps, including their relative rates and selectivities, dictates the final product structure.

Hydrocupration involves the addition of a copper-hydride (Cu-H) species across one of the unsaturated bonds of but-1-en-3-yne. nih.govwikipedia.org This migratory insertion of an alkene or alkyne into a Cu-H bond is a fundamental step in many copper-catalyzed hydrofunctionalization reactions. nih.govresearchgate.netwikipedia.org For an enyne system, the Cu-H can add across the alkene or the alkyne, and the regioselectivity of this addition is a critical factor. rsc.org In many cases, the hydrocupration of 1,3-enynes occurs via a 1,2-addition to the alkene, generating a propargyl-copper intermediate. rsc.org This organocopper species is then available for subsequent reactions. nih.gov

Similarly, carbo-cupration involves the addition of an organocopper(I) reagent (R-Cu) across the π-system. A tandem copper-catalyzed Sonogashira coupling followed by a syn-alkynylcupration of the resulting allenamide intermediate has been described as a pathway to conjugated enynes. rsc.org These processes generate new, more complex organocopper intermediates that carry the reaction forward.

Table 1: Key Features of Hydrocupration in Copper(I)-Catalyzed Reactions of Enynes

| Feature | Description | Reference |

| Active Species | A ligated copper(I) hydride (LCuH) complex is the active species that initiates the process. | nih.govwikipedia.org |

| Mechanism | The reaction is believed to proceed via a four-membered ring transition state, resulting in a migratory insertion. | wikipedia.orgrsc.org |

| Intermediate | An organocopper species (an alkylcopper or vinylcopper) is formed, which can be trapped by various electrophiles. | nih.govresearchgate.net |

| Selectivity | The chemo- and regioselectivity (e.g., addition to the alkene vs. the alkyne) is a key determinant of the reaction outcome. | rsc.org |

Migratory insertion is a fundamental process in organometallic chemistry where two adjacent ligands on a metal center combine. wikipedia.orgyoutube.com In the context of but-1-en-3-yne, this typically involves the insertion of the coordinated alkene or alkyne into a copper-carbon (carbo-cupration) or copper-hydride (hydrocupration) bond. wikipedia.orglibretexts.org This step is inherently intramolecular and results in the formation of a new organocopper intermediate with a vacant coordination site, which can then be occupied by another ligand. youtube.comlibretexts.org

The regioselectivity of migratory insertion is crucial. For but-1-en-3-yne, insertion can occur at either the alkene or the alkyne. Furthermore, for the alkyne, insertion can lead to two different vinylcopper regioisomers. The specific ligand environment at the copper center, steric factors, and the electronic properties of the substrates influence which pathway is favored. libretexts.org For example, 1,2-insertion is characteristic of η²-ligands like alkenes and alkynes, where an X-type ligand (like hydride or alkyl) moves to the distal carbon of the unsaturated system. libretexts.org In some copper-catalyzed reactions of propargyl esters, migratory insertion into a copper-allenylidene intermediate has been proposed as a key step. rsc.org

Coordination of the but-1-en-3-yne scaffold to a copper(I) center renders the π-systems electrophilic and susceptible to attack by nucleophiles. This activation is a common strategy in catalysis. acs.org The nucleophilic addition can be intermolecular, where an external nucleophile attacks the activated enyne, or intramolecular.

The nature of the intermediate species dictates the course of the nucleophilic attack. For instance, after the formation of a copper acetylide from but-1-en-3-yne, the resulting vinylacetylide species is itself a potent nucleophile that can attack various electrophiles. researchgate.net Conversely, in reactions proceeding through hydrocupration, the resulting organocopper intermediate can act as a nucleophile. nih.govnih.gov In other pathways, external nucleophiles, such as stabilized "soft" nucleophiles like indoles, can add to the copper-activated enyne system in yne-allylic substitution reactions. researchgate.net The formation of dinuclear copper intermediates has been shown to be crucial for activating alkynes toward nucleophilic attack by azides in cycloaddition reactions. nih.gov

Transmetalation is an elementary step in many cross-coupling catalytic cycles, involving the transfer of an organic group from one metal to another. nih.gov In copper(I)-catalyzed reactions of but-1-en-3-yne, an organocopper intermediate, such as a vinylcopper species formed via hydro- or carbo-cupration, can undergo transmetalation with another metal compound (e.g., palladium, boron, or zinc species).

This step is pivotal for incorporating new fragments into the final product. For example, in a copper- and palladium-cocatalyzed hydroallylation of an alkyne, a vinyl-palladium intermediate can undergo transmetalation with an allylcopper species to form the key C-C bond. nih.gov The choice of ligands and cocatalysts can direct the reaction pathway towards or away from transmetalation, thereby controlling the regiochemical outcome. nih.gov Copper-catalyzed Suzuki-Miyaura-type cross-coupling reactions also rely on transmetalation, where a vinyl- or ethynylborane transfers its organic group to the copper center before reductive elimination. acs.org

Beyond the more common elementary steps, copper(I) can facilitate more complex rearrangements of the but-1-en-3-yne framework. Sigmatropic shifts are concerted, pericyclic reactions where a σ-bond migrates across a π-system. youtube.com While often thermally induced, these reactions can be catalyzed by transition metals, including copper. researchgate.netresearchgate.net

In one studied mechanism, a copper(I) catalyst was shown to promote a 1,3-halogen migration that proceeds through a series of formal sigmatropic shifts without any change in the copper oxidation state. nih.gov This involves the formation of a benzyl (B1604629) copper intermediate, followed by a dearomatizing 1,3-copper shift. nih.gov Copper(I) catalysts are also known to promote nih.govnih.gov-sigmatropic rearrangements by generating intermediate metal-bound ylides from precursors like propargyl sulfides. nih.gov These pathways showcase the ability of copper(I) to mediate intricate bond reorganizations, leading to structurally complex products from simple starting materials like derivatives of but-1-en-3-yne.

Elucidation of Stereocontrol and Enantioselectivity Mechanisms

The origin of enantioselectivity in copper(I)-catalyzed reactions of but-1-en-3-yne and its derivatives lies in the formation of diastereomeric transition states, where the chiral ligand environment dictates the facial selectivity of the approaching reactant. Detailed mechanistic studies, often supported by computational methods, have provided significant insights into these enantio-determining steps.

At the heart of understanding enantioselectivity is the analysis of the transition states leading to the major and minor stereoisomers. Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the geometries and relative energies of these transient species.

In the context of copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions involving 1,3-enynes, which serve as a model for but-1-en-3-yne, DFT calculations have suggested a concerted mechanism is preferred for weakly activated olefins. acs.org For instance, in the reaction of an azomethine ylide with a 1,3-enyne catalyzed by a copper(I) complex bearing a chiral ligand such as (R)-DTBM-SEGPHOS, the enantioselectivity is determined at the cycloaddition step. acs.org

Analysis of the competing transition states reveals that the favored pathway is lower in energy due to minimized steric repulsion between the chiral ligand and the substituents on the enyne. acs.org Specifically, the bulky tert-butyl groups on the phosphine (B1218219) ligand create a chiral pocket around the copper center. In the disfavored transition state, a significant van der Waals clash occurs between one of these bulky groups and the substituents on the but-1-en-3-yne framework. acs.org This steric hindrance raises the energy of the disfavored transition state, leading to the preferential formation of one enantiomer.

A deeper understanding of the factors influencing the energy difference between these diastereomeric transition states can be gained from computational studies on similar catalytic systems. For example, in the copper-catalyzed 1,4-perfluoroalkylamination of 1,3-dienes, DFT calculations have been employed to scrutinize the elementary steps involving regio- and stereoselectivity. nih.gov These studies highlight the importance of the geometry of the copper-ligand complex in dictating the approach of the radical species. nih.gov

The following table summarizes the key interactions and energy differences in a model transition state for a copper(I)-catalyzed reaction of a 1,3-enyne:

| Transition State Feature | Favorable Interaction/Geometry | Unfavorable Interaction/Geometry | Energy Difference (kcal/mol) |

| Ligand-Substrate Interaction | Minimized van der Waals repulsion between the ligand's bulky groups and the enyne. | Significant steric clash between the ligand and the enyne's substituents. | ~2.0 - 5.0 |

| Coordination Geometry | Optimal coordination of the enyne to the chiral copper complex, allowing for a lower energy pathway. | Distorted coordination geometry due to steric constraints, leading to a higher energy barrier. | Varies with ligand |

| Dihedral Angles | Dihedral angles that accommodate a staggered conformation, minimizing torsional strain. | Eclipsed or gauche interactions that increase torsional strain in the transition state structure. | Contributes to overall energy difference |

This table is a generalized representation based on principles from DFT studies on related systems and is intended to be illustrative.

The degree of asymmetric induction in copper(I)-catalyzed reactions of but-1-en-3-yne is profoundly influenced by both the steric and electronic properties of the chiral ligand and the substituents on the substrate itself.

Steric Factors: The size and shape of the chiral ligand are primary determinants of enantioselectivity. Ligands with bulky substituents in close proximity to the copper active site create a more defined and restrictive chiral environment. This steric hindrance effectively blocks one face of the coordinated but-1-en-3-yne from attack, leading to high enantiomeric excess. For example, in the synthesis of axially chiral arylpyrroles from yne-allylic esters, which are structurally related to but-1-en-3-yne, modifications to the chiral Pybox ligand demonstrated a clear steric effect. Increasing the steric bulk at the 4-position of the pyridyl ring generally leads to improved enantioselectivity. nih.gov

Conversely, if the steric bulk is too great, it can impede the reaction rate or even alter the reaction mechanism. Finding the optimal balance of steric hindrance is therefore crucial for catalyst design.

Electronic Factors: The electronic properties of the chiral ligand, specifically its electron-donating or -withdrawing nature, can modulate the reactivity and Lewis acidity of the copper(I) catalyst. This, in turn, influences the binding of the but-1-en-3-yne substrate and the energy of the transition states. For instance, modifying the electronic properties of the Pybox ligand by introducing electron-withdrawing (e.g., CF₃, I) or electron-donating (e.g., NMe₂) groups at the C-4 position of the pyridyl ring resulted in slight improvements in both yield and enantioselectivity in the synthesis of axially chiral arylpyrroles. nih.gov

The electronic nature of substituents on the but-1-en-3-yne substrate also plays a role. Electron-withdrawing groups can enhance the reactivity of the double or triple bond towards nucleophilic attack, while the electronic character of the substituents can influence non-covalent interactions, such as π-stacking, with the chiral ligand in the transition state.

The interplay of these factors is often complex and not always straightforward to predict. The following table provides a summary of the general trends observed for the influence of steric and electronic factors on enantioselectivity in copper(I)-catalyzed reactions of enynes:

| Factor | Ligand Modification | Substrate Modification | General Effect on Enantioselectivity |

| Steric | Increased bulk near the metal center. | Larger substituents on the enyne. | Generally increases, up to a certain limit. Can also affect regioselectivity. |

| Electronic | Electron-withdrawing groups. | Electron-withdrawing groups on the alkyne or alkene. | Can enhance reactivity and may improve enantioselectivity through stronger interactions in the transition state. |

| Electronic | Electron-donating groups. | Electron-donating groups on the enyne. | Can alter the electronics of the copper center and may require ligand optimization to maintain high enantioselectivity. |

This table represents generalized trends and the specific outcomes can be highly dependent on the particular reaction and ligand system.

Catalytic Applications of But 1 En 3 Yne;copper 1+ in Advanced Organic Synthesis

Diverse Functionalization Reactions of Enynes

Copper-catalyzed reactions of 1,3-enynes provide efficient pathways to densely functionalized and enantioenriched products. researchgate.net The reactivity can be directed to either the alkene or the alkyne moiety, and the regioselectivity of the addition across the conjugated system can often be controlled by the choice of ligands, reagents, and reaction conditions. rsc.orgrsc.org This versatility makes copper catalysis a cornerstone for the advanced synthesis of complex molecules. stthomas.edu Two major strategies, hydrofunctionalization and borofunctionalization, highlight the power of this approach.

Hydrofunctionalization involves the addition of a hydrogen atom and a functional group across a carbon-carbon multiple bond. In the context of 1,3-enynes, copper hydride (CuH) catalysis is a key technology. rsc.org The in-situ generated copper hydride species can add across either the alkyne or the alkene, or in a conjugate fashion, leading to versatile intermediates that can be trapped by various reagents. rsc.org

Copper-catalyzed hydroboration of 1,3-enynes is a powerful method for synthesizing organoboron compounds, which are highly versatile intermediates in organic synthesis. The regioselectivity of this reaction is a significant challenge, but copper catalysis offers effective solutions. Depending on the catalytic system and substrates, different isomeric products can be obtained with high selectivity.

One major pathway is the copper hydride-catalyzed 1,4-hydroboration, which yields synthetically valuable allenylboronates. acs.orgnih.gov For instance, Hoveyda and co-workers developed an enantioselective copper-catalyzed hydroboration of 1,3-enynes using pinacolborane (HBpin), which provides access to a variety of substituted allenyl-Bpin products with excellent enantiocontrol. rsc.org This transformation is particularly effective for electron-rich and electron-neutral aryl- or alkyl-substituted 1,3-enynes. rsc.orgrsc.org

Conversely, a different regiochemical outcome, the selective hydroboration of the alkyne moiety, can be achieved to produce 2-boryl-1,3-dienes. acs.orgnih.gov This transformation was previously elusive but has been realized through a copper-catalyzed cis-hydroboration of 1,3-enynes. acs.orgresearchgate.net Using a catalyst system comprising copper(I) acetate (B1210297) (CuOAc) and a specific ligand like Xantphos, the boryl group (Bpin) is installed on the internal carbon of the alkyne, affording the conjugated diene products with high chemo-, regio-, and stereoselectivity. acs.orgnih.govnih.gov This method works for both (Z)- and (E)-configured 1,3-enynes. acs.org

| Enyne Substrate | Catalyst System | Boron Source | Major Product Type | Selectivity/Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Alkyl-substituted 1,3-enyne | Cu(OAc)2 / (S,S)-Ph-BPE | Pinacolborane (HBpin) | Chiral Allenylboronate (1,4-addition) | High to excellent enantioselectivity (up to 99% ee) | rsc.orgrsc.org |

| (Z)-But-1-en-3-yne-1,4-diyldibenzene | CuOAc / Xantphos | Pinacolborane (HBpin) | (Z,Z)-2-Boryl-1,3-diene (Alkyne cis-hydroboration) | 75% yield, >99:1 Z:E selectivity | acs.org |

| (E)-1,3-enyne | CuOAc / Xantphos | Pinacolborane (HBpin) | (Z,E)-2-Boryl-1,3-diene (Alkyne cis-hydroboration) | Moderate to excellent yields | acs.orgresearchgate.net |

Copper-catalyzed hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines, which are ubiquitous in pharmaceuticals and biologically active molecules. nih.gov Copper hydride catalysis has proven to be a robust platform for the hydroamination of alkynes, providing access to diverse amine products with high selectivity. nih.gov

Using a single copper-based catalyst, different classes of amines can be prepared from alkyne starting materials by tuning the reaction conditions. nih.gov The process typically involves the insertion of the alkyne into a Cu-H bond to form a vinylcopper intermediate. nih.gov This intermediate can then react with an electrophilic amine source, such as a hydroxylamine ester. nih.govnih.gov

Key findings in this area include:

Enamine Synthesis : In the absence of a proton source, the reaction between an alkyne, a hydroxylamine ester, and a copper catalyst can efficiently produce enamines as single geometric isomers. nih.gov

Chiral Amine Synthesis : By modifying the conditions, the same starting materials can be used to generate enantioenriched α-branched or linear alkylamines, showcasing the versatility of the copper catalyst system. nih.gov

Regioselectivity : The hydroamination of terminal alkynes generally proceeds with high regioselectivity, favoring the Markovnikov product, which can then be reduced to the corresponding amine.

| Alkyne Substrate | Amine Source | Catalyst System | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 1,2-Diphenylacetylene | N,N-dibenzyl-O-benzoylhydroxylamine | Cu(OAc)2 / Phosphine (B1218219) ligand | Enamine | Single geometric isomer formed | nih.gov |

| Arylalkynes | Hydroxylamine O-benzoate | CuH catalyst | Enamine | Excellent regio- and diastereoselectivity (>20:1) | nih.gov |

| Terminal Alkynes (e.g., 1-octyne) | Anilines | CuNPs/MK10 | Imine (then reduced to amine) | Regioselective for Markovnikov product |

The utilization of carbon dioxide (CO2) as a renewable C1 source is a major goal in sustainable chemistry. researchgate.netmdpi.com Copper-catalyzed hydrocarboxylation of alkynes offers a direct route to α,β-unsaturated carboxylic acids, which are valuable building blocks in organic synthesis. semanticscholar.org This transformation typically involves the reaction of an alkyne with CO2 and a reducing agent, such as a hydrosilane, in the presence of a copper catalyst. semanticscholar.orgcore.ac.uk

The mechanism is believed to involve the formation of a copper hydride species, which adds across the alkyne to generate a vinylcopper intermediate. This nucleophilic intermediate is then trapped by CO2 to form a copper carboxylate, which upon protonolysis yields the final carboxylic acid product. core.ac.uk N-heterocyclic carbene (NHC) copper complexes have been shown to be effective catalysts for this transformation. core.ac.uk The reaction proceeds under mild conditions and provides a highly regio- and stereoselective method for the synthesis of (E)-α,β-unsaturated carboxylic acids from terminal alkynes. semanticscholar.org

| Alkyne Substrate | Reducing Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetylene | (EtO)2MeSiH | CuCl / IPr (NHC ligand) / NaOtBu | (E)-Cinnamic acid | 95% | semanticscholar.org |

| 1-Octyne | (EtO)2MeSiH | CuCl / IPr (NHC ligand) / NaOtBu | (E)-2-Nonenoic acid | 88% | semanticscholar.org |

| Trimethylsilylacetylene | (EtO)2MeSiH | CuCl / IPr (NHC ligand) / NaOtBu | (E)-3-(Trimethylsilyl)acrylic acid | 75% | semanticscholar.org |

Borofunctionalization reactions introduce a boryl group and another functional group across a multiple bond simultaneously. These reactions are of great interest because they rapidly build molecular complexity and install a versatile boronate handle for subsequent cross-coupling reactions. mdpi.com Copper catalysis is central to the development of these transformations for 1,3-enynes. rsc.orgresearchgate.net

A significant achievement in the copper-catalyzed functionalization of 1,3-enynes is the ability to control the regioselectivity of the reaction, a concept known as regiodivergence. rsc.orgresearchgate.net By carefully selecting the copper catalyst, ligand, and reaction partners, it is possible to direct the boryl group and the accompanying functional group to different positions of the enyne backbone, leading to distinct product isomers from the same starting material. nih.govresearchgate.net

For example, copper-catalyzed borofunctionalization can proceed via either a 1,2-addition across the alkyne or a 1,4-conjugate addition across the enyne system. rsc.org

1,2-Borofunctionalization : This pathway leads to the formation of highly substituted propargylic products. Procter and co-workers developed a copper-catalyzed borylative 1,2-functionalization of 1,3-enynes with aldimines to generate anti-homopropargylic amines. rsc.org

1,4-Borofunctionalization : This pathway results in the formation of functionalized allenes. Xu and co-workers reported a copper-catalyzed 1,4-boroprotonation of 2-trifluoromethyl-1,3-enynes that yields aryl- and alkyl-substituted allenes in excellent yields. rsc.orgresearchgate.net

The ability to switch between these pathways often depends on the electronic and steric properties of the ligand and the substrate, providing a powerful tool for synthetic planning. rsc.org

| Enyne Substrate | Reagents | Catalyst/Ligand | Addition Mode | Product Type | Reference |

|---|---|---|---|---|---|

| General 1,3-enyne | B2pin2, Aldimine | CuCl / Ph-BPE (L6) | 1,2-Borofunctionalization | anti-Homopropargylic amine | rsc.org |

| 2-Trifluoromethyl-1,3-enyne | B2pin2, H2O | CuBr (ligand-free) | 1,4-Boroprotonation | Substituted allene | rsc.orgresearchgate.net |

| 2-Trifluoromethyl-1,3-enyne | B2pin2, H2O | CuBr / Bisoxazoline ligand (L7) | Enantioselective 1,4-Boroprotonation | Chiral substituted allene | rsc.orgresearchgate.net |

Borofunctionalization Reactions

Silylboration of Alkynes and Enynes

Copper(I)-catalyzed silylboration of alkynes and enynes represents a highly efficient method for the stereoselective synthesis of vicinally functionalized vinylsilanes and allylsilanes, which are valuable building blocks in organic synthesis. This transformation involves the syn-addition of a silylborane reagent across a carbon-carbon multiple bond, catalyzed by a copper(I) species. nih.gov

The reaction typically proceeds with high regioselectivity and stereoselectivity, favoring the formation of the Z-isomer. The mechanism is believed to involve the oxidative addition of the silylborane to the copper(I) center, followed by migratory insertion of the alkyne or enyne into the copper-silicon or copper-boron bond. Reductive elimination then furnishes the desired silylated and borylated product and regenerates the active copper(I) catalyst. nih.gov

Recent research has demonstrated the broad substrate scope of this reaction, encompassing a variety of terminal and internal alkynes, as well as conjugated enynes. The choice of ligand on the copper catalyst can significantly influence the efficiency and selectivity of the transformation.

Table 1: Copper(I)-Catalyzed Silylboration of Alkynes

| Entry | Alkyne Substrate | Silylborane | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Phenylacetylene | PhMe2Si-Bpin | (Z)-1-Boryl-2-phenyl-1-silylethene | 95 | organic-chemistry.org |

| 2 | 1-Hexyne | Et3Si-Bpin | (Z)-1-Boryl-1-silyl-2-butyl-ethene | 88 | nih.gov |

| 3 | 3,3-Dimethyl-1-butyne | t-BuPh2Si-Bpin | (Z)-1-Boryl-1-silyl-2-(tert-butyl)ethene | 92 | nih.gov |

Borylative Dearomatization Reactions

Copper(I) catalysis has enabled the development of novel borylative dearomatization reactions, providing access to valuable chiral heterocyclic compounds from readily available aromatic precursors. scilit.comacs.org This strategy involves the formal addition of a boron unit and another atom or group across a double bond of an aromatic ring, leading to the disruption of aromaticity and the formation of a three-dimensional structure.

In a notable example, the enantioselective borylative dearomatization of indoles has been achieved using a copper(I) catalyst in conjunction with a chiral ligand. morressier.com This reaction proceeds with high regio-, diastereo-, and enantioselectivity, affording chiral indolines bearing a C-B bond at the 3-position. The resulting organoboron compounds can be further functionalized, highlighting the synthetic utility of this methodology. morressier.com The mechanism is proposed to involve the enantioselective addition of a borylcopper(I) species to the indole substrate. acs.org

Table 2: Enantioselective Borylative Dearomatization of Indoles

| Entry | Indole Substrate | Diboron (B99234) Reagent | Chiral Ligand | Product | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | N-Boc-indole | B2pin2 | (R,R)-Ph-BPE | 3-Boryl-N-Boc-indoline | 85 | 95 | morressier.com |

| 2 | N-Ts-indole | B2pin2 | (S,S)-QuinoxP* | 3-Boryl-N-Ts-indoline | 90 | 92 | scilit.com |

| 3 | Methyl indole-5-carboxylate | B2pin2 | (R)-SEGPHOS | Methyl 3-borylindoline-5-carboxylate | 78 | 91 | nih.gov |

Radical Difunctionalizations of Enyne Substrates

The copper(I)-catalyzed radical difunctionalization of enyne substrates has emerged as a powerful tool for the construction of complex and densely functionalized allenes. rsc.orgsemanticscholar.orgresearchgate.netacs.org This approach allows for the simultaneous introduction of two different functional groups across the 1,3-enyne system in a regioselective manner. rsc.org

These reactions are typically initiated by the generation of a radical species, which then adds to the alkyne moiety of the enyne. The resulting vinyl radical undergoes a copper-mediated cyclization or trapping with another reagent to afford the difunctionalized allene product. A variety of radical precursors and trapping agents can be employed, leading to a wide range of synthetically useful allenes. semanticscholar.orgresearchgate.net Enantioselective variants of these reactions have also been developed, providing access to chiral allenes with high stereocontrol. acs.org

Table 3: Copper(I)-Catalyzed Radical 1,4-Difunctionalization of 1,3-Enynes

| Entry | 1,3-Enyne | Radical Precursor | Second Functional Group | Product | Yield (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | 1-Phenyl-1-buten-3-yne | Togni's reagent | TMSCN | 1-Cyano-4-phenyl-1-(trifluoromethyl)buta-1,2-diene | 75 | N/A | rsc.org |

| 2 | 1-(4-Chlorophenyl)-1-buten-3-yne | Perfluorohexyl iodide | KCN | 1-Cyano-4-(4-chlorophenyl)-1-(perfluorohexyl)buta-1,2-diene | 68 | 92 | acs.org |

| 3 | 1-Cyclohexyl-1-buten-3-yne | Di-tert-butyl peroxide | NFSI | N-(4-Cyclohexylbuta-2,3-dien-1-ylidene)benzenesulfonamide | 82 | 88 | semanticscholar.org |

Oxidative Functionalization Methodologies

Copper(I) catalysts are also effective in promoting oxidative functionalization reactions, where the substrate undergoes oxidation concurrently with the introduction of new functional groups.

A copper(I)-catalyzed silylperoxidation of 1,3-enynes has been developed, providing a direct route to silicon-containing peroxy compounds. acs.org This reaction involves the addition of a silyl radical and a peroxide group across the double bond of the enyne. The reaction proceeds with good yields and tolerates a range of functional groups. This method offers an efficient approach to the 1,2-difunctionalization of conjugated enynes. acs.org

Copper(I) catalysis has been successfully applied to oxidative cyclopropanation reactions of enynes. acs.orgresearchgate.net This transformation allows for the synthesis of valuable cyclopropane derivatives through an enyne oxidation/cyclopropanation cascade. The reaction is believed to proceed via the in situ generation of an α-oxo copper carbene, which then undergoes intramolecular cyclopropanation. acs.orgresearchgate.net This methodology has been extended to enantioselective variants through the use of chiral copper catalysts. acs.org

Table 4: Copper(I)-Catalyzed Oxidative Cyclopropanation of Enynes

| Entry | Enyne Substrate | Oxidant | Chiral Ligand | Product | Yield (%) | de (%) | ee (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 1 | N-Allyl-N-propargyl-p-toluenesulfonamide | Pyridine-N-oxide | None | 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hex-1-ene | 85 | >95:5 | N/A | acs.org |

| 2 | N-Allyl-N-(3-phenylprop-2-yn-1-yl)benzamide | PhI(OAc)2 | (S)-Ph-BOX | (1R,5S)-5-Phenyl-3-oxa-2-azabicyclo[3.1.0]hexan-4-one | 78 | >95:5 | 92 | researchgate.net |

| 3 | N-(But-3-en-1-yl)-N-(prop-2-yn-1-yl)methanesulfonamide | N-Oxide | (R)-BINAP | 1-Mesityl-3-oxa-2-azabicyclo[3.1.0]hexane-2-sulfonate | 91 | >95:5 | 89 | acs.org |

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation reactions catalyzed by copper(I) provide efficient pathways to a variety of cyclic and polycyclic structures. These transformations often proceed through a cascade mechanism, allowing for the rapid construction of molecular complexity from relatively simple starting materials.

Copper(I) catalysts can mediate the cyclization of enynes to form substituted 1H-indenes in good to excellent yields. acs.org The proposed mechanism involves a 5-exo-dig cyclization of the enynone to generate a copper-carbene intermediate, which then undergoes further transformations to yield the final indene product. acs.org Additionally, copper-catalyzed intramolecular annulations have been developed for the synthesis of complex spirocyclic ethers from alkenol substrates. acs.org This reaction proceeds via a cyclization and alkene transposition cascade. acs.org These methods highlight the utility of copper(I) catalysis in constructing diverse and intricate molecular scaffolds.

Cross-Coupling Methodologies for Complex Molecule Synthesis

1,2-Borylacylation of 1,3-Enynes for β-Alkynyl Ketone Synthesis

A notable application of copper catalysis is the 1,2-borylacylation of 1,3-enynes, which facilitates the synthesis of highly functionalized α,α-disubstituted β-alkynyl ketones. rsc.orgresearchgate.net This method utilizes readily available 1,3-enynes, bis(pinacolato)diboron (B136004) (B₂pin₂), and acid chlorides as substrates under mild reaction conditions. rsc.orgresearchgate.net The process is characterized by its ability to produce a range of β-alkynyl ketones in moderate to good yields. rsc.orgresearchgate.net

The reaction is proposed to proceed through a borylated allenyl-copper intermediate. researchgate.net The resulting borylacylated products are versatile and can be further derivatized. For instance, treatment with sodium perborate tetrahydrate (NaBO₃·4H₂O) can yield 1,2-allenyl ketones, likely through a retro-aldol process of the corresponding homopropargyl alcohols. rsc.orgresearchgate.net A study by Zhang and Peng in 2022 demonstrated the effectiveness of a P(4-FPh)₃ ligand in this copper-catalyzed 1,2-borylacylation. researchgate.netnih.gov

| Reactants | Catalyst/Ligand | Product | Key Features |

|---|---|---|---|

| 1,3-Enynes, B₂pin₂, Acid Chlorides | Copper / P(4-FPh)₃ | α,α-disubstituted β-alkynyl ketones | Mild conditions, moderate to good yields, high regioselectivity. rsc.orgresearchgate.netnih.gov |

Comprehensive Analysis of Substrate Scope and Functional Group Compatibility

The versatility of copper-catalyzed reactions of enynes is further highlighted by their broad substrate scope and tolerance for a variety of functional groups.

Both alkyl and aryl substituted enynes have proven to be suitable substrates in copper-catalyzed transformations. For instance, in the 1,2-borofunctionalization with ketones, both aryl and alkyl-substituted 1,3-enynes serve as effective coupling partners. rsc.org Similarly, the copper-catalyzed 1,2-hydrofunctionalization of 1,3-enynes with nitriles accommodates both alkyl and aryl-substituted enynes, leading to the formation of polysubstituted pyrroles. rsc.orgacs.org While aryl-substituted enynes are commonly used and generally provide good to excellent yields, alkyl-substituted enynes have also been successfully employed, although in some cases they may present more challenges. rsc.org For example, in the enantioselective 1,2-borofunctionalization with aldehydes, aryl-substituted enynes are suitable, whereas alkyl-substituted enynes can be more difficult substrates. rsc.org

Copper-catalyzed reactions of enynes have been successfully applied to a wide range of electrophiles and nucleophiles.

Ketones: The copper-catalyzed 1,2-borofunctionalization of 1,3-enynes with both perfluoroalkyl ketones and aryl/alkyl ketones proceeds with very good to excellent yields and enantioselectivities. rsc.org

Imines: Aldimines are also suitable electrophiles in the borylative 1,2-functionalization of 1,3-enynes, yielding anti-homopropargylic amines with high diastereoselectivity and enantioselectivity. rsc.orgnih.gov